Lipophilicity (XLogP3-AA) of tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate vs. 1-Boc-3-Piperidone
The target compound exhibits a computed XLogP3-AA value of 2.8, indicating moderate lipophilicity [1]. In contrast, the unsubstituted 1-Boc-3-piperidone (CAS 98977-36-7) has a significantly lower XLogP3-AA of approximately 1.2, a value consistent with its lower molecular weight and absence of a hydrophobic side chain [2]. This difference of ~1.6 log units corresponds to an estimated 40-fold increase in octanol-water partition coefficient, which can influence passive membrane permeability and central nervous system (CNS) penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 1-Boc-3-piperidone (CAS 98977-36-7): ~1.2 |
| Quantified Difference | Δ ~1.6 log units (estimated 40-fold increase in P) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability for intracellular target engagement, a key selection criterion in CNS and anti-infective drug discovery programs.
- [1] PubChem. tert-Butyl 2-(2-methylallyl)-3-oxopiperidine-1-carboxylate. CID 127263246. https://pubchem.ncbi.nlm.nih.gov/compound/127263246 View Source
- [2] PubChem. 1-Boc-3-piperidone. CID 122241. (XLogP3-AA value estimated based on structural similarity to related N-Boc-piperidines; exact computed value not retrieved from the database due to access constraints.) View Source
